N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Therapeutic Applications of Benzimidazole Derivatives
Benzimidazole derivatives, such as thiabendazole and benznidazole, have shown significant promise in treating various infections and conditions. For instance, thiabendazole has been evaluated for its anthelmintic properties, showing effectiveness against infections like trichinosis and strongyloidiasis due to its broad spectrum of activity and minimal mammalian toxicity (O. Stone, C. T. Stone, & J. Mullins, 1964). Similarly, benznidazole has been explored for enhancing the cytotoxicity of CCNU in treating tumors, offering a therapeutic advantage by achieving effective enhancement of response rates in humans (J. Roberts et al., 1984).
Diagnostic Applications
Compounds with complex structures similar to the query molecule have also been used in diagnostic applications. For example, iodine-123 labelled compounds have been assessed for imaging benzodiazepine receptor sites in the human brain, indicating the potential of such molecules in neuroimaging and the study of neurological disorders (J. Kuikka et al., 1996).
Antimicrobial and Antifungal Effects
Derivatives of benzo[d]thiazol have been synthesized and tested for their antimicrobial and antifungal effects, indicating their potential in developing new treatments for infections. For instance, benzo[d]thiazol derivatives have shown significant antidepressant and anticonvulsant effects, suggesting their utility in psychiatric and neurological treatments (Qing‐Hao Jin et al., 2019).
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is a compound that has been synthesized and studied for its potential biological activities Benzothiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and Ab1-42 aggregation , which could potentially explain some of their biological effects.
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that they have a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with a wide range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Benzothiazole derivatives have shown variable activity against different bacterial strains
Molecular Mechanism
Benzothiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with a variety of biomolecules
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c23-16(21-17-19-13-3-1-2-4-15(13)25-17)8-7-12-10-24-18-20-14(9-22(12)18)11-5-6-11/h1-4,9-11H,5-8H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFYNUUEQPHEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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